Accelerated Radical Polymerization Kinetics vs. Other para-Substituted Styrenes
4-Cyanostyrene exhibits a significantly higher propagation rate constant (kp) in radical polymerization compared to other para-substituted styrenes. A classic kinetic study determined its kp to be 219 L·mol⁻¹·s⁻¹ at 30°C, which is nearly double that of p-chlorostyrene (kp = 150 L·mol⁻¹·s⁻¹) under identical conditions [1]. This difference is driven by the strong electron-withdrawing effect of the cyano group, which stabilizes the propagating radical.
| Evidence Dimension | Radical Polymerization Propagation Rate Constant (kp) |
|---|---|
| Target Compound Data | kp = 219 L·mol⁻¹·s⁻¹ |
| Comparator Or Baseline | p-Chlorostyrene: kp = 150 L·mol⁻¹·s⁻¹ |
| Quantified Difference | 46% higher kp for 4-Cyanostyrene |
| Conditions | Solution polymerization in dimethylacetoamide at 30°C |
Why This Matters
A higher kp translates directly to faster polymerization cycles and higher throughput in industrial or research settings, reducing process time and cost for manufacturing poly(4-cyanostyrene)-based materials.
- [1] Imoto, M., & Takemoto, K. (1963). Radical polymerization of p-chlorostyrene and p-cyanostyrene. Kobunshi Kagaku, 20(216), 237-240. View Source
